Cas no 883-38-5 (5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde)
5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde
- 1H-Pyrazole-4-carboxaldehyde,5-chloro-1-methyl-3-phenyl-
- 5-chloro-1-methyl-3-phenyl-1H-Pyrazole-4-carboxaldehyde
- 5-chloro-1-methyl-3-phenylpyrazole-4-carbaldehyde
- 3-phenyl-5-chloro-1-methyl-1H-pyrazole-4-carbaldehyde
- 5-Chloro-1-methyl-3-phenylpyrazole-4-carboxaldehyde
- 5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carboxaldehyde (ACI)
- Pyrazole-4-carboxaldehyde, 5-chloro-1-methyl-3-phenyl- (7CI, 8CI)
- DTXSID60377068
- J-517268
- Z381556044
- EN300-78772
- SCHEMBL2076094
- DTXCID20328096
- AKOS005070060
- AB05488
- CS-0061731
- W17390
- 883-38-5
- 2K-535S
- MFCD00244899
- SY185278
- DB-077249
-
- MDL: MFCD00244899
- Inchi: 1S/C11H9ClN2O/c1-14-11(12)9(7-15)10(13-14)8-5-3-2-4-6-8/h2-7H,1H3
- InChI Key: LIUUTPYWKXCVCS-UHFFFAOYSA-N
- SMILES: O=CC1=C(Cl)N(C)N=C1C1C=CC=CC=1
Computed Properties
- Exact Mass: 220.04000
- Monoisotopic Mass: 220.04
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 231
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 34.9A^2
- Molecular Weight: 220.65
- XLogP3: 2.3
Experimental Properties
- Density: 1.26
- Melting Point: 62-64°C
- Boiling Point: 372.5°C at 760 mmHg
- Flash Point: 179.1°C
- Refractive Index: 1.611
- PSA: 34.89000
- LogP: 2.55300
5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde Customs Data
- HS CODE:2933199090
- Customs Data:
China Customs Code:
2933199090Overview:
2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 043842-1g |
5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde |
883-38-5 | >95% | 1g |
6891CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 043842-5g |
5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde |
883-38-5 | >95% | 5g |
16906CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 043842-500mg |
5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde |
883-38-5 | >95% | 500mg |
4486CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 043842-1g |
5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde |
883-38-5 | >95% | 1g |
6891.0CNY | 2021-07-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 043842-5g |
5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde |
883-38-5 | >95% | 5g |
16906.0CNY | 2021-07-05 | |
| Chemenu | CM275073-1g |
5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde |
883-38-5 | 95%+ | 1g |
$396 | 2023-02-01 | |
| Apollo Scientific | OR46635-1g |
5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde |
883-38-5 | 95 | 1g |
£270.00 | 2025-02-20 | |
| Chemenu | CM275073-1g |
5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde |
883-38-5 | 95% | 1g |
$396 | 2021-08-18 | |
| TRC | C995183-50mg |
5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde |
883-38-5 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C995183-100mg |
5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde |
883-38-5 | 100mg |
$ 70.00 | 2022-06-06 |
5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde Production Method
Production Method 1
Production Method 2
1.2 10 h, 120 °C
1.3 Reagents: Water
1.4 Reagents: Sodium carbonate Solvents: Water ; pH 7
Production Method 3
Production Method 4
Production Method 5
2.1 Reagents: Phosphorus oxychloride
Production Method 6
2.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; 12 h, 80 °C
Production Method 7
2.1 Reagents: Phosphorus oxychloride
Production Method 8
2.1 -
3.1 Reagents: Phosphorus oxychloride
5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde Raw materials
- N-(Chloromethylidene)-N-methylmethanaminium
- Dichlorophosphoryloxymethylidene(dimethyl)azanium
- 1-methyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-one
- 1H-Pyrazole, 5-chloro-1-methyl-3-phenyl-
- Ethyl benzoylacetate
- 2-Methyl-5-phenyl-1H-pyrazol-3-one
- Phosphorodichloridic acid, chloro(dimethylamino)methyl ester
5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde Preparation Products
5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde Suppliers
5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde Related Literature
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
Additional information on 5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde
5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde (CAS No. 883-38-5)
The compound 5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde (CAS No. 883-38-5) is a fascinating organic molecule with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound belongs to the class of pyrazoles, which are five-membered heterocycles containing two adjacent nitrogen atoms. The presence of a chlorine substituent, a methyl group, and a phenyl group at specific positions on the pyrazole ring imparts unique electronic and steric properties to the molecule, making it highly versatile for different chemical reactions and biological interactions.
Recent studies have highlighted the potential of pyrazole derivatives as promising candidates in drug discovery. For instance, researchers have explored the ability of 5-Chloro derivatives to act as inhibitors of various enzymes, such as kinases and proteases, which are critical targets in cancer therapy. The carbaldehyde group at position 4 of the pyrazole ring has been shown to enhance the molecule's ability to form hydrogen bonds, a key factor in drug-receptor interactions. This property makes 5-Chloro derivatives particularly attractive for designing small-molecule inhibitors with high bioavailability and selectivity.
In addition to its pharmaceutical applications, 5-Chloro compounds have also found utility in agrochemicals. Recent advancements in green chemistry have led to the development of eco-friendly synthesis methods for pyrazole derivatives, including those with chlorine substituents. These methods often involve catalytic processes that minimize waste and reduce environmental impact. For example, microwave-assisted synthesis has been employed to efficiently prepare 5-Chloro compounds, enabling faster reaction times and higher yields compared to traditional methods.
The structural uniqueness of 5-Chloro pyrazoles also makes them valuable in materials science. Researchers have investigated their use as building blocks for constructing advanced materials, such as coordination polymers and metalloorganic frameworks (MOFs). The presence of a phenyl group enhances the molecule's aromaticity, facilitating π–π interactions that are essential for stabilizing these materials. Furthermore, the chlorine substituent can act as a directing group in metal coordination, allowing for precise control over the architecture of MOFs.
From a synthetic perspective, the preparation of 5-Chloro pyrazoles has been optimized through various routes. One common approach involves the condensation of aldehydes with ammonia or ammonium salts in the presence of suitable catalysts. The introduction of chlorine at position 5 can be achieved through electrophilic substitution reactions or via post-synthesis halogenation techniques. These methods have been refined to ensure high purity and reproducibility, making them suitable for large-scale production.
Recent breakthroughs in computational chemistry have further enhanced our understanding of the properties of pyrazole derivatives like CAS No. 883-38099999999999999999>. Quantum mechanical calculations have provided insights into their electronic structure, enabling predictions about their reactivity and stability under different conditions. Such computational tools are invaluable for guiding experimental efforts and accelerating drug discovery pipelines.
In conclusion, 5-Chloro pyrazoles represent a class of compounds with immense potential across multiple disciplines. Their unique chemical properties, combined with advancements in synthesis and computational techniques, position them as key players in future innovations in medicine, agriculture, and materials science.
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